Aminoethanethiol

描述

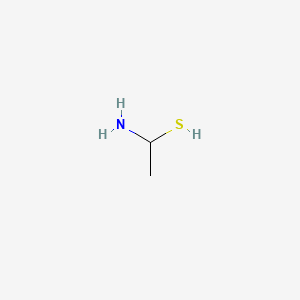

Aminoethanethiol (AET), also known as 2-mercaptoethylamine or cysteamine, is an aminothiol compound with the molecular formula C₂H₇NS. It is endogenously synthesized during coenzyme A metabolism via pantetheine cleavage . AET is notable for its dual functional groups: a thiol (-SH) and an amine (-NH₂), enabling diverse reactivity in organic synthesis, biomedical applications, and environmental remediation. Key applications include:

- Drug synthesis: Used in disulfide bond formation and thiolation reactions (e.g., synthesis of 1,4-thiazines and disulfide-functionalized enaminones) .

- Biomedical uses: Exhibits antiviral, antioxidant, and neuroprotective properties .

- Environmental remediation: Enhances adsorption efficiency of cellulose for dyes and heavy metals .

- Material science: Serves as a linker in biosensors and polymer synthesis .

属性

CAS 编号 |

43489-04-9 |

|---|---|

分子式 |

C2H7NS |

分子量 |

77.15 g/mol |

IUPAC 名称 |

1-aminoethanethiol |

InChI |

InChI=1S/C2H7NS/c1-2(3)4/h2,4H,3H2,1H3 |

InChI 键 |

ZQXIMYREBUZLPM-UHFFFAOYSA-N |

规范 SMILES |

CC(N)S |

产品来源 |

United States |

准备方法

Synthesis of α-Mercaptothiazoline

The process begins with ethanolamine and sulfuric acid to form 2-aminoethyl sulfate . This intermediate reacts with carbon disulfide (CS₂) in an alkaline solution (e.g., NaOH or KOH) to cyclize into α-mercaptothiazoline . Key conditions include:

Hydrolysis to Cysteamine Hydrochloride

α-Mercaptothiazoline undergoes alkaline hydrolysis with 5–40% NaOH/KOH solution (molar ratio 1:3–8) under distillation for 2–5 hours. Post-hydrolysis, HCl adjusts the pH to 1–3, precipitating cysteamine hydrochloride. The yield reaches 90% after recrystallization.

Advantages :

High-Pressure Acidolysis of 2-Mercaptothiazoline

Reaction Mechanism

2-Mercaptothiazoline reacts with concentrated HCl under 0.3 MPa pressure at elevated temperatures. The high-pressure environment accelerates the cleavage of the thiazoline ring, directly yielding cysteamine hydrochloride.

Optimized Conditions

Key Findings :

Chloroethylamine Route

Thiocarbonate Intermediate Formation

2-Chloroethylamine hydrochloride reacts with sodium thiocarbonate (Na₂CS₃) in water at 40–60°C. This nucleophilic substitution replaces chloride with a thiocarbonate group.

Acid Hydrolysis

The intermediate is treated with HCl at 70–85°C, releasing CS₂ and forming cysteamine hydrochloride.

Industrial Relevance :

Comparative Analysis of Methods

Emerging Trends and Environmental Considerations

Recent patents emphasize solvent-free synthesis (e.g., pressure-driven methods) and waste minimization through byproduct recycling. For instance, the high-pressure acidolysis method avoids organic solvents, aligning with green chemistry principles .

化学反应分析

Aminoethanethiol undergoes various chemical reactions due to its amine and thiol groups:

Oxidation: It can be oxidized to form disulfides, such as cystamine, under mild oxidizing conditions.

Reduction: It can reduce disulfides back to thiols, making it

相似化合物的比较

Chemical and Physical Properties

AET is compared with structurally related thiols and amines in Table 1.

Key Observations :

Key Observations :

Adsorption Efficiency in Environmental Remediation

AET-modified cellulose is compared with other adsorbents in Table 3.

Key Observations :

Key Observations :

Key Observations :

- AET’s dual functional groups simplify multi-step sensor functionalization compared to single-thiol linkers .

常见问题

Q. What are the standard laboratory methods for synthesizing and purifying aminoethanethiol?

this compound (CAS 60-23-1) is typically synthesized via nucleophilic substitution or reduction of thiol-protected intermediates. For example, recombinant protein expression systems (e.g., ubiquitin-aminoethanethiol fusions) use enzymatic cleavage to release the free thiol, achieving yields of ~7–8 mg/L . Purification often involves affinity chromatography under inert atmospheres to prevent oxidation. Analytical validation via ESI-MS ensures correct molecular weight (e.g., observed mass 8567.7 Da vs. expected 8568.15 Da) .

Q. How can researchers mitigate degradation of this compound during storage?

this compound is prone to oxidation and dimerization. Storage recommendations include:

- Maintaining solutions at ≤−20°C under nitrogen or argon.

- Adding stabilizing agents (e.g., EDTA) to chelate metal catalysts.

- Regular purity checks via HPLC or NMR to detect disulfide formation .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- ESI-MS : Validates molecular weight (e.g., error margin ±1.3 Da) .

- FTIR : Identifies S-H stretching (2550–2600 cm⁻¹) and N-H bending (1600–1640 cm⁻¹).

- NMR : ¹H NMR resolves amine (δ 1.5–2.5 ppm) and thiol (δ 1.3–1.7 ppm) protons.

- HPLC : Reverse-phase columns with UV detection at 210 nm monitor purity .

Advanced Research Questions

Q. How does this compound modulate protein stability in urea-induced unfolding studies?

this compound forms self-assembled monolayers (SAMs) on gold surfaces, enabling surface plasmon resonance (SPR) studies of protein unfolding. For example, urea-induced denaturation of cytochrome c on SAMs revealed cooperative unfolding transitions, with thermodynamic parameters (ΔG, m-values) calculated using SPR angle shifts . Control experiments with this compound SAMs confirm baseline stability under urea exposure .

Q. What experimental strategies resolve contradictions in thermodynamic data for this compound derivatives?

Vapor pressure discrepancies in dialkyl aminoethanethiols (e.g., diethyl vs. dimethyl derivatives) are addressed using complementary methods:

Q. How can this compound be applied in enzyme activity assays for 2-aminoethanethiol dioxygenase (ADO)?

ADO catalyzes cysteamine oxidation to hypotaurine. Methodological approaches include:

- Oxygen consumption assays : Polarographic detection of O₂ uptake using Clark-type electrodes.

- Hypotaurine quantification : Post-reaction derivatization with dansyl chloride followed by HPLC-fluorescence detection.

- Inhibitor screening : Competitive assays with this compound analogs (e.g., WR-1065) to study active-site binding .

Methodological Considerations

- Data reproducibility : Document reaction conditions (e.g., inert atmosphere, pH) and validation steps (e.g., triplicate ESI-MS runs) .

- Conflict resolution : Use orthogonal techniques (e.g., SPR + DSC) to validate contentious data .

- Safety protocols : Follow ECHA guidelines for handling thiols, including fume hood use and disposal via neutralization (e.g., H₂O₂ oxidation) .

For further experimental protocols, consult peer-reviewed methodologies in X-ray Struct. Anal. Online and Reviews in Analytical Chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。